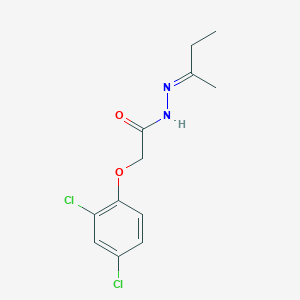
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide, also known as Propanil, is a widely used herbicide in agriculture. It was first introduced in the 1960s and has since become a popular choice for controlling weeds in rice fields. Propanil is known for its effectiveness in controlling grassy weeds and broadleaf weeds, making it an essential tool for farmers.
作用機序
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in chloroplasts, which prevents the production of ATP and NADPH. This ultimately leads to the death of the plant. 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide is absorbed by the roots and leaves of plants and is translocated throughout the plant, making it an effective herbicide.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide has been shown to have toxic effects on non-target organisms, such as fish and aquatic plants. It can also have harmful effects on human health if not properly handled. 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide can cause skin irritation and respiratory problems if inhaled. Long-term exposure to 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide has been linked to an increased risk of cancer.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide is a widely used herbicide and has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and can be used in a variety of lab experiments. However, 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide can have toxic effects on non-target organisms, which can limit its use in certain experiments. Proper safety precautions should be taken when handling 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide to minimize the risk of exposure.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide. One area of interest is the development of new herbicides that are less toxic to non-target organisms. Another area of research is the study of 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide resistance in weeds and the development of strategies to overcome this resistance. Additionally, there is a need for further studies on the long-term effects of 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide on human health and the environment.
合成法
The synthesis method of 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide involves the reaction of 2,4-dichlorophenol with isobutyraldehyde to form 2-(2,4-dichlorophenoxy)propanal. This intermediate is then reacted with acetohydrazide to form 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide. The reaction scheme is shown below:
2,4-dichlorophenol + isobutyraldehyde → 2-(2,4-dichlorophenoxy)propanal
2-(2,4-dichlorophenoxy)propanal + acetohydrazide → 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide
科学的研究の応用
2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide has been extensively studied for its herbicidal properties. It is commonly used in rice fields to control weeds, which can significantly improve crop yield. 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide has also been studied for its effects on non-target organisms, such as fish and aquatic plants. Studies have shown that 2-(2,4-dichlorophenoxy)-N'-(1-methylpropylidene)acetohydrazide can have toxic effects on these organisms, highlighting the need for proper application and management practices.
特性
分子式 |
C12H14Cl2N2O2 |
|---|---|
分子量 |
289.15 g/mol |
IUPAC名 |
N-[(E)-butan-2-ylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-3-8(2)15-16-12(17)7-18-11-5-4-9(13)6-10(11)14/h4-6H,3,7H2,1-2H3,(H,16,17)/b15-8+ |
InChIキー |
MTHASZXDDQMTER-OVCLIPMQSA-N |
異性体SMILES |
CC/C(=N/NC(=O)COC1=C(C=C(C=C1)Cl)Cl)/C |
SMILES |
CCC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C |
正規SMILES |
CCC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![2-(4-Bromophenoxy)-1-[4-(3-nitrobenzyl)piperazin-1-yl]ethanone](/img/structure/B230140.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-{[1-(4-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230146.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(3-nitrobenzyl)piperidine](/img/structure/B230147.png)
![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

![3,4-dimethoxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B230155.png)